1-(2,6-Dimethylpyridin-4-yl)ethanol
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Overview
Description
1-(2,6-Dimethylpyridin-4-yl)ethanol is an organic compound with the molecular formula C9H13NO It is a derivative of pyridine, featuring a hydroxyl group attached to an ethyl chain at the 4-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2,6-Dimethylpyridin-4-yl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(2,6-dimethylpyridin-4-yl)ethanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar reduction processes but on a larger scale. The choice of reducing agent and solvent can vary based on cost, availability, and environmental considerations. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Dimethylpyridin-4-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 1-(2,6-dimethylpyridin-4-yl)ethanone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: Further reduction can convert the compound into 1-(2,6-dimethylpyridin-4-yl)ethane.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form 1-(2,6-dimethylpyridin-4-yl)ethyl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: 1-(2,6-Dimethylpyridin-4-yl)ethanone
Reduction: 1-(2,6-Dimethylpyridin-4-yl)ethane
Substitution: 1-(2,6-Dimethylpyridin-4-yl)ethyl chloride
Scientific Research Applications
1-(2,6-Dimethylpyridin-4-yl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound may be utilized in the study of enzyme interactions and metabolic pathways.
Industry: It can be employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,6-Dimethylpyridin-4-yl)ethanol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological processes and pathways, making the compound useful in various applications.
Comparison with Similar Compounds
Similar Compounds
1-(2,6-Dimethylpyridin-4-yl)ethanone: An oxidized form of the compound.
1-(2,6-Dimethylpyridin-4-yl)ethane: A reduced form of the compound.
1-(2,6-Dimethylpyridin-4-yl)ethyl chloride: A substituted form of the compound.
Uniqueness
1-(2,6-Dimethylpyridin-4-yl)ethanol is unique due to its specific structural features, including the hydroxyl group and the ethyl chain attached to the pyridine ring. These features confer distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
1-(2,6-dimethylpyridin-4-yl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-6-4-9(8(3)11)5-7(2)10-6/h4-5,8,11H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLRYKGQVZKXJHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C)C(C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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